4-{6-[(2-Chlorophenyl)carbamoyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}benzoic acid
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Overview
Description
4-{6-[(2-CHLOROPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOIC ACID is a complex organic compound with a unique structure that combines a benzoic acid moiety with a triazolopyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[(2-CHLOROPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine ring and the subsequent attachment of the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{6-[(2-CHLOROPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-{6-[(2-CHLOROPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-{6-[(2-CHLOROPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives and benzoic acid derivatives. Examples include:
2,4-Dichloroaniline: A compound with similar structural features but different functional groups.
Caffeine: An alkaloid with a purine structure that shares some chemical properties.
Uniqueness
4-{6-[(2-CHLOROPHENYL)CARBAMOYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}BENZOIC ACID is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H16ClN5O3 |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
4-[6-[(2-chlorophenyl)carbamoyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]benzoic acid |
InChI |
InChI=1S/C20H16ClN5O3/c1-11-16(18(27)25-15-5-3-2-4-14(15)21)17(26-20(24-11)22-10-23-26)12-6-8-13(9-7-12)19(28)29/h2-10,17H,1H3,(H,25,27)(H,28,29)(H,22,23,24) |
InChI Key |
FMYMIJHMORLRQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(=O)O)C(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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